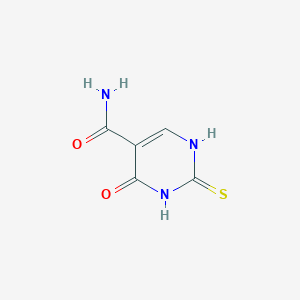

4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide

Description

4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide (C₉H₁₁N₅O₆S₂) is a pyrimidine derivative characterized by a hydroxy group at position 4, a sulfanyl (thiol) group at position 2, and a carboxamide substituent at position 5. It has a molecular weight of 293.32 g/mol and a reported purity of 95% . This compound’s structural features make it a versatile scaffold for pharmaceutical and chemical research, particularly in designing enzyme inhibitors or metal-binding agents due to its sulfur and oxygen functionalities.

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQPOWOIQVRWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of thiourea with malonic acid derivatives in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights pyrimidine-5-carboxamide derivatives with structural similarities to the target compound, based on CAS registry numbers and similarity metrics ():

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Substituents |

|---|---|---|---|---|

| 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide | N/A | C₉H₁₁N₅O₆S₂ | Reference | 4-OH, 2-SH, 5-carboxamide |

| 4-Hydroxypyrimidine-5-carboxamide | 4786-53-2 | C₅H₅N₃O₂ | 0.66 | 4-OH, 5-carboxamide (no 2-SH) |

| 2,4-Diaminopyrimidine-5-carboxamide | 66131-74-6 | C₅H₆N₄O | 0.64 | 2-NH₂, 4-NH₂, 5-carboxamide |

| 4,6-Dichloropyrimidine-5-carboxamide | 911461-47-7 | C₅H₃Cl₂N₃O | 0.63 | 4-Cl, 6-Cl, 5-carboxamide |

| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 1393547-54-0 | C₆H₅ClN₄O | 0.80 | 4-NH₂, 2-Cl, 5-carbaldehyde |

| 6-Amino-4-phenyl-2-sulfanylidene-... | 98011-28-0 | C₁₁H₁₂N₄OS | N/A | 6-NH₂, 4-phenyl, 2-SH, tetrahydropyrimidine |

Notes:

- 4-Amino-2-chloropyrimidine-5-carbaldehyde’s high similarity score (0.80) reflects its conserved carboxamide-like group (as carbaldehyde) and halogen substitution .

Functional Group Impact on Physicochemical Properties

Solubility and Reactivity

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4): Replacement of carboxamide with a carboxylate ester (C₁₃H₁₂N₂O₃) increases hydrophobicity, reducing water solubility compared to the target compound .

Thermal Stability

- 6-Amino-4-phenyl-2-sulfanylidene-... (CAS 98011-28-0): Exhibits a melting point of 196°C (ethanol), higher than the target compound’s predicted stability due to its tetrahydropyrimidine ring and phenyl group .

- Methyl 4-hydroxypyrimidine-5-carboxylate (CAS 4774-35-0): Lower thermal stability (similarity score 0.72) likely due to the absence of stabilizing thiol and carboxamide groups .

Biological Activity

4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide typically involves cyclization reactions between thiourea and malonic acid derivatives under basic conditions. Common solvents used in the synthesis include ethanol and water, with moderate temperature control to optimize yield and purity.

The biological activity of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to a variety of biological effects, including:

- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties by disrupting viral replication mechanisms.

- Anticancer Properties : Research suggests it may induce apoptosis in cancer cells through its interaction with cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Case Studies

Several case studies have highlighted the efficacy of 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide in different therapeutic contexts:

- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 4.35 µM to 9.72 µM, indicating significant cytotoxicity against these cells .

- Infection Control : A clinical trial assessed the antimicrobial activity of the compound against Staphylococcus aureus, reporting minimum inhibitory concentration (MIC) values as low as 12.5 µM, suggesting its potential as a treatment for resistant infections .

- Inflammation Reduction : A preclinical model of inflammation showed that treatment with 4-Hydroxy-2-sulfanylpyrimidine-5-carboxamide led to a marked decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.